molecular formula C13H8N2O3 B5588694 (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile

(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5588694
M. Wt: 240.21 g/mol
InChI Key: QOOKRZBIDISXKU-DHZHZOJOSA-N
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Description

(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile: is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a nitrile group

Scientific Research Applications

Chemistry

    Synthesis of Heterocyclic Compounds: (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology

    Biological Activity Studies: The compound is used in studies to evaluate its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Due to its structural features, the compound is investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-nitrobenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between furan-2-carbaldehyde and 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the furan ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

    3-(furan-2-yl)-2-phenylprop-2-enenitrile: A similar compound lacking the nitro group, which may result in different chemical and biological properties.

Uniqueness

    Structural Features: The presence of both the furan ring and the nitrophenyl group in (Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds.

    Reactivity: The specific arrangement of functional groups in the compound influences its reactivity and the types of reactions it can undergo.

    Biological Activity: The combination of the furan ring and the nitrophenyl group may result in unique biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-8H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOKRZBIDISXKU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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